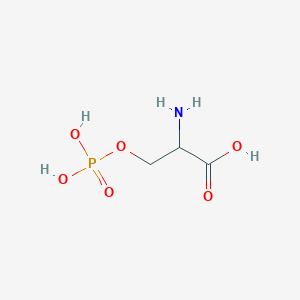

dl-O-Phosphoserine

Descripción

DL-O-Phosphoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Mycoplasma gallisepticum, Arabidopsis thaliana, and Claviceps purpurea with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name |

2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859358 | |

| Record name | O-Phosphonoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DL-O-Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17885-08-4 | |

| Record name | O-Phospho-DL-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17885-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017885084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17885-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-serine dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOSERINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GV29P6OZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-O-Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C | |

| Record name | DL-O-Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The DL-O-Phosphoserine Biosynthesis Pathway in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phosphoserine is a critical intermediate in the biosynthesis of the amino acid serine in bacteria. The primary and well-established pathway leads to the formation of L-O-phosphoserine, a precursor to L-serine. The existence of a dedicated biosynthetic pathway for D-O-phosphoserine is not well-documented in bacteria; however, the presence of D-serine in various bacterial species and the enzymatic machinery capable of acting on D-isomers suggest potential routes for its formation and metabolism. This technical guide provides a comprehensive overview of the core pathways involved in the biosynthesis of L-O-phosphoserine, explores the potential for D-O-phosphoserine metabolism, presents quantitative data on the key enzymes, details experimental protocols for their characterization, and provides visualizations of the relevant biochemical and experimental workflows.

The Core L-O-Phosphoserine Biosynthesis Pathway

The biosynthesis of L-O-phosphoserine in bacteria is a three-step pathway that converts the glycolytic intermediate 3-phospho-D-glycerate into L-O-phosphoserine. This pathway is catalyzed by three core enzymes: 3-phosphoglycerate dehydrogenase (SerA), phosphoserine aminotransferase (SerC), and phosphoserine phosphatase (SerB), with O-phosphoserine being the product of the second reaction.

Enzymatic Steps

-

Oxidation of 3-Phospho-D-glycerate: The pathway is initiated by the NAD⁺-dependent oxidation of 3-phospho-D-glycerate to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (SerA) . This is the committed step in L-serine biosynthesis.[1][2]

-

Transamination to form L-O-Phosphoserine: The second step involves the transamination of 3-phosphohydroxypyruvate. Phosphoserine aminotransferase (SerC) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding L-O-phosphoserine and α-ketoglutarate.[2][3]

-

Hydrolysis to L-Serine: In the final step of serine biosynthesis, phosphoserine phosphatase (SerB) catalyzes the hydrolysis of L-O-phosphoserine to produce L-serine and inorganic phosphate.[4][5]

Genetic Regulation

The genes encoding these enzymes, serA, serC, and serB, are often subject to regulation to meet the cell's demand for serine and its downstream products. In Escherichia coli, the expression of these genes is carefully controlled.[6] For instance, the activity of SerA is allosterically inhibited by the final product of the pathway, L-serine, providing a feedback mechanism to control the metabolic flux.[1]

The Question of D-O-Phosphoserine Biosynthesis

A dedicated biosynthetic pathway for D-O-phosphoserine analogous to the L-isomer pathway has not been clearly established in bacteria. However, the presence and metabolic roles of D-amino acids, including D-serine, are well-recognized in bacteria.[7][8] The primary route for D-serine production in bacteria is through the racemization of L-serine, catalyzed by serine racemase .[2][9]

While a direct pathway to D-O-phosphoserine is not apparent, the potential for its formation or metabolism exists through the promiscuous activity of the L-pathway enzymes. For instance, phosphoserine phosphatase (SerB) from Bacillus subtilis has been shown to catalyze the dephosphorylation of O-phospho-D-serine to D-serine.[5][10] The promiscuous activities of SerA and SerC with D-isomers of their substrates are less characterized.

Quantitative Data

Table 1: Kinetic Parameters of L-O-Phosphoserine Biosynthesis Enzymes in Bacteria

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Vmax (µmol/mg/h) | Optimal pH |

| SerA (3-Phosphoglycerate Dehydrogenase) | Pseudomonas stutzeri A1501 | D-3-Phosphoglycerate | 0.13 ± 0.02 | 10.8 ± 0.4 | - | 8.5 (reductase), 9.0 (dehydrogenase)[1] |

| 2-Ketoglutarate | 0.21 ± 0.03 | 11.2 ± 0.5 | - | |||

| SerC (Phosphoserine Aminotransferase) | Escherichia coli | 3-Phosphohydroxypyruvate | - | - | - | 7.5-8.8 |

| Bacillus alcalophilus | L-O-Phosphoserine | - | - | - | - | |

| SerB (Phosphoserine Phosphatase) | Bacillus subtilis | O-phospho-L-serine | 0.116 | 6.9 | - | - |

| O-phospho-D-serine | - | - | - | - | ||

| Phosphothreonine | 2.91 | 9.5 | - | - | ||

| Serine Racemase | Rat Brain (for comparison) | L-Serine | ~10 | - | 5 | ~8.0 |

| D-Serine | ~60 | - | 22 |

Note: Kinetic data for bacterial enzymes can vary between species and experimental conditions. The data presented here are representative examples.

Table 2: Intracellular Metabolite Concentrations in E. coli

| Metabolite | Condition | Concentration (µM) |

| L-Serine | Wild-type | ~70[11] |

| O-Phosphoserine | Wild-type | Not typically detected |

| ΔserB mutant | Elevated levels, comparable to standard amino acids[12][13] | |

| Acetyl Phosphate | Wild-type | ~3000[14] |

Experimental Protocols

Assay for 3-Phosphoglycerate Dehydrogenase (SerA) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of SerA by monitoring the production of NADH.[6]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0

-

Substrate solution: 100 mM 3-phospho-D-glycerate

-

Cofactor solution: 10 mM NAD⁺

-

Purified SerA enzyme

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, 1 mM 3-phospho-D-glycerate, and 0.5 mM NAD⁺.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified SerA enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Assay for Phosphoserine Aminotransferase (SerC) Activity

This protocol outlines a coupled enzyme assay for SerC activity, where the production of α-ketoglutarate is coupled to the oxidation of NADH by glutamate dehydrogenase.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT, 0.17 mM Pyridoxal 5'-phosphate (PLP)

-

Substrate solution 1: 10 mM 3-phosphohydroxypyruvate

-

Substrate solution 2: 100 mM L-glutamate

-

Coupling enzyme: Glutamate dehydrogenase (GDH)

-

Cofactor solution: 10 mM NADH

-

Purified SerC enzyme

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, 0.2 mM NADH, an excess of GDH, and 5 mM L-glutamate.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding a known concentration of purified SerC enzyme and 0.5 mM 3-phosphohydroxypyruvate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the curve.

Assay for Phosphoserine Phosphatase (SerB) Activity

This protocol describes a discontinuous colorimetric assay for SerB activity based on the quantification of released inorganic phosphate using the Malachite Green reagent.[1][9]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

Substrate solution: 10 mM O-phospho-L-serine

-

Purified SerB enzyme

-

Malachite Green reagent

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing Assay Buffer and 1 mM O-phospho-L-serine.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reactions by adding a known amount of purified SerB enzyme.

-

At specific time points, stop the reaction by adding the Malachite Green reagent.

-

Incubate for 10-20 minutes at room temperature to allow color development.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reactions.

Assay for Serine Racemase Activity

This protocol describes a method to measure serine racemase activity by quantifying the conversion of L-serine to D-serine using HPLC.[6]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 15 µM PLP, 2 mM DTT

-

Substrate solution: 40 mM L-serine

-

Purified serine racemase enzyme

-

Trichloroacetic acid (TCA) for reaction termination

-

HPLC system with a chiral column capable of separating D- and L-serine

Procedure:

-

Prepare the reaction mixture containing Assay Buffer and 20 mM L-serine.

-

Equilibrate to 37°C.

-

Initiate the reaction by adding the purified serine racemase.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA to a final concentration of 5%.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by chiral HPLC to quantify the amount of D-serine produced.

Visualizations

L-O-Phosphoserine Biosynthesis Pathway

Caption: The three-step enzymatic pathway for the biosynthesis of L-serine from 3-phospho-D-glycerate.

D-Serine Biosynthesis via Racemization

References

- 1. Coupling between d-3-phosphoglycerate dehydrogenase and d-2-hydroxyglutarate dehydrogenase drives bacterial l-serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Serine racemase - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. The host metabolite D-serine contributes to bacterial niche specificity through gene selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. Encoding human serine phosphopeptides in bacteria for proteome-wide identification of phosphorylation-dependent interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human serine racemase structure/activity relationship studies provide mechanistic insight and point to position 84 as a hot spot for β-elimination function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of DL-O-Phosphoserine for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-O-Phosphoserine is a phosphorylated derivative of the amino acid serine, existing as a racemic mixture of its D- and L-isomers. As a key metabolite and a component of phosphoproteins, it plays a crucial role in a multitude of cellular processes, including signal transduction, protein regulation, and biosynthesis.[1][2] This technical guide provides a comprehensive overview of the chemical properties of this compound, offering valuable data and methodologies for researchers in drug development and various scientific fields.

Chemical and Physical Properties

This compound is a white to faint beige crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈NO₆P | [4] |

| Molecular Weight | 185.07 g/mol | [4] |

| Melting Point | 190 °C (decomposes) | [3] |

| Water Solubility | 19.9 g/L | |

| 25 mg/mL | ||

| 11.67 mg/mL (with sonication and heating to 60°C) | [3] | |

| pKa (Strongest Acidic) | 1.2 | |

| pKa (Strongest Basic) | 9.39 | |

| Appearance | White to faint beige crystalline powder | [3] |

| Storage Conditions | 4°C, stored under nitrogen | [3] |

| In solution: -80°C for up to 6 months, -20°C for up to 1 month (stored under nitrogen) | [3] |

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in experimental settings.

pH Stability: O-Phosphoserine is known to undergo hydrolysis under both acidic and alkaline conditions. The phosphate ester linkage is susceptible to cleavage, yielding serine and inorganic phosphate.[5] Studies on phosphoserine-containing peptides indicate that the stability is influenced by the surrounding amino acid sequence and local chemical environment. While specific kinetic data for the free amino acid is limited in the search results, it is generally understood that prolonged exposure to strong acids or bases will lead to decomposition.

Thermal Stability: As indicated by its melting point of 190 °C with decomposition, this compound has limited thermal stability.[3] For solutions, it is recommended to store them frozen to minimize degradation.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This method allows for the separation and quantification of this compound.

Methodology:

-

Column: A mixed-mode stationary phase column is suitable for retention and separation.

-

Mobile Phase: An isocratic mobile phase can be employed, consisting of a mixture of acetonitrile and an aqueous buffer such as phosphoric acid.

-

Detection: UV detection at 200 nm is a common method for observing the analyte.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Workflow for HPLC Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is a powerful technique for the structural elucidation and characterization of this compound. Both ¹H and ³¹P NMR are particularly informative.

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized based on the spectrometer's sensitivity.[6][7]

-

Internal Standard: Add an appropriate internal standard for chemical shift referencing if quantitative analysis is required.

-

Filtration: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[7]

-

Degassing: For high-resolution spectra, degassing the sample to remove dissolved oxygen may be necessary.[7]

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. The expected chemical shifts for the protons in this compound will be influenced by the pH of the solution. At a pH of 5.5 in D₂O, characteristic signals can be observed.[4]

³¹P NMR Spectroscopy:

-

Acquire a one-dimensional ³¹P NMR spectrum. This will show a single resonance corresponding to the phosphate group. The chemical shift of this peak is highly sensitive to the pH of the solution and can be used to determine the pKa of the phosphate group.[8]

Experimental Workflow for NMR Analysis:

Biological Role and Signaling Pathways

Phosphorylation of serine residues is a fundamental post-translational modification that regulates the function of a vast number of proteins.[2] This process is central to many signal transduction pathways that control cell growth, proliferation, differentiation, and apoptosis.

A key pathway involving serine phosphorylation is initiated by the activation of Receptor Tyrosine Kinases (RTKs). The binding of a ligand (e.g., a growth factor) to an RTK leads to its dimerization and autophosphorylation on tyrosine residues.[9][10] These phosphotyrosine sites then serve as docking sites for adaptor proteins containing SH2 domains, such as Grb2.[11][12] This initiates a signaling cascade that often involves the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[13][14] The activated ERK, a serine/threonine kinase, then phosphorylates various downstream targets, including transcription factors, leading to changes in gene expression and cellular responses.[12][15]

Receptor Tyrosine Kinase (RTK) to Serine Phosphorylation Signaling Pathway:

References

- 1. Decomposition of phosphoserine and phosphothreonine during acid hydrolysis | Scilit [scilit.com]

- 2. Phosphoserine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C3H8NO6P | CID 106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Decomposition of phosphoserine and phosphothreonine during acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. depts.washington.edu [depts.washington.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR studies of the phosphoserine regions of bovine alpha s1- and beta-casein. Assignment of 31P resonances to specific phosphoserines and cation binding studied by measurement of enhancement of 1H relaxation rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 14. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of dl-O-Phosphoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phosphoserine, a seemingly simple molecule, stands at the crossroads of numerous pivotal biological processes. As an ester of the amino acid serine and phosphoric acid, it is a fundamental component of many proteins, arising from the crucial post-translational modification of phosphorylation. This modification, catalyzed by a vast array of kinases, acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. The discovery and subsequent study of phosphoserine, particularly its racemic form, dl-O-Phosphoserine, have been instrumental in unraveling the complexities of cellular signaling and metabolism. This technical guide delves into the history of its discovery, its physicochemical properties, key experimental methodologies, and its role in fundamental signaling pathways.

The Discovery and Early History

The initial preparation of the racemic mixture, this compound, was first described by F. C. Neuhaus and S. Korkes in 1958.[1] Their work laid the foundation for the chemical synthesis of this important biomolecule, enabling further investigation into its biological roles. In the years that followed, research increasingly focused on the significance of protein phosphorylation. It is now understood that the phosphorylation of serine, threonine, and tyrosine residues is a primary mechanism for regulating a vast number of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2] The identification of O-phosphoserine in proteins was a critical step in understanding these regulatory networks. Early methods for detecting and quantifying phosphoserine in biological samples were challenging and often involved radioisotope labeling, a technique that, while sensitive, posed significant safety and logistical hurdles.[3][4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₃H₈NO₆P | PubChem |

| Molecular Weight | 185.07 g/mol | PubChem[5] |

| Melting Point | 228 °C | PubChem[5] |

| CAS Number | 17885-08-4 | Biosynth[6] |

| Appearance | White to faint beige powder or crystals | Sigma-Aldrich[7] |

Key Experimental Protocols

The study of this compound and its role in biology has been driven by the development of various experimental techniques. This section details the methodologies for its synthesis and identification.

Synthesis of this compound

While the full, detailed experimental protocol from the original 1958 publication by Neuhaus and Korkes remains elusive in readily available literature, the general chemical approach involved the phosphorylation of serine. Modern synthetic methods provide a clearer and more accessible protocol. A common approach involves the reaction of a protected serine derivative with a phosphorylating agent, followed by deprotection.

Example of a Modern Synthesis Approach (Conceptual):

-

Protection of Serine: The amino and carboxyl groups of DL-serine are protected to prevent side reactions. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified.

-

Phosphorylation: The hydroxyl group of the protected serine is then reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a coupling agent.

-

Deprotection: The protecting groups (Boc, benzyl, and ester) are removed through catalytic hydrogenation and hydrolysis to yield this compound.

-

Purification: The final product is purified, typically by crystallization or chromatography.

Identification and Quantitation of O-Phosphoserine in Proteins

Historically, the identification of phosphorylated amino acids in proteins was a significant challenge. Early methods relied heavily on the use of radioactive phosphorus (³²P) labeling.

Historical Method: Radiolabeling and Autoradiography

-

Cell Culture and Labeling: Cells are cultured in a medium containing [³²P]orthophosphate.

-

Protein Isolation: The protein of interest is isolated from the cell lysate, often through immunoprecipitation.

-

Electrophoresis and Transfer: The isolated protein is separated by SDS-PAGE and transferred to a membrane.

-

Autoradiography: The membrane is exposed to X-ray film. The radioactive ³²P emits beta particles that expose the film, revealing the presence of the phosphorylated protein.

-

Hydrolysis and Amino Acid Analysis: To confirm the presence of phosphoserine, the radiolabeled protein is hydrolyzed, and the resulting amino acids are separated by chromatography or electrophoresis, followed by autoradiography to identify the radioactive phosphoserine.

Modern Method: Mass Spectrometry

Mass spectrometry has become the gold standard for identifying and quantifying protein phosphorylation with high specificity and sensitivity.[3]

-

Protein Digestion: The protein of interest is digested into smaller peptides using a protease such as trypsin.

-

Phosphopeptide Enrichment (Optional but Recommended): Due to the low abundance of phosphopeptides, they are often enriched from the peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and introduced into a mass spectrometer.

-

Fragmentation and Analysis: In the mass spectrometer, peptides are ionized and fragmented. The fragmentation pattern of a phosphopeptide will show a characteristic neutral loss of the phosphate group (98 Da), which helps in its identification. The precise mass of the peptide and its fragments allows for the determination of the amino acid sequence and the exact site of phosphorylation.

Signaling Pathways Involving Serine Phosphorylation

Serine phosphorylation is a cornerstone of intracellular signaling. Kinases, the enzymes that add phosphate groups, and phosphatases, the enzymes that remove them, create a dynamic system that controls a vast array of cellular functions.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Extracellular signal-Regulated Kinase (ERK) pathway, is a classic example of a signaling cascade heavily reliant on serine/threonine phosphorylation. This pathway is crucial for cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling cascade, a key regulator of cellular processes.

Generic Serine/Threonine Kinase Signaling Workflow

The following diagram illustrates a generalized workflow for a signaling pathway initiated by the activation of a serine/threonine kinase.

Caption: A generalized serine/threonine kinase signaling pathway.

Conclusion

From its initial synthesis in the mid-20th century to its current central role in our understanding of cellular regulation, this compound has been a molecule of profound scientific importance. The development of sophisticated analytical techniques has allowed researchers to move from simply detecting its presence to mapping its precise location on thousands of proteins, providing a dynamic view of the phosphoproteome. For professionals in drug development, the enzymes that regulate serine phosphorylation—kinases and phosphatases—represent a rich landscape of therapeutic targets. A thorough understanding of the history, properties, and biological context of this compound is therefore not merely an academic exercise, but a fundamental requirement for innovation in both basic research and clinical application.

References

- 1. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Phosphoserine: A Basic Cellular Signal with Wide Ranging Effects | Antibody News: Novus Biologicals [novusbio.com]

- 3. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5686310A - Method for determination of the amount of either phosphotyrosine or phosphoserine in a protein - Google Patents [patents.google.com]

- 5. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-Phospho-DL-serine | 17885-08-4 | FP49586 | Biosynth [biosynth.com]

- 7. ≥98.0% (NT), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.cn]

Understanding the Racemic Nature of dl-O-Phosphoserine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

dl-O-Phosphoserine is a racemic mixture of the D- and L-enantiomers of O-Phosphoserine, a critical intermediate in the biosynthesis of L-serine and a signaling molecule in its own right. The phosphorylation of serine residues is a fundamental post-translational modification that governs a vast array of cellular processes. While the L-enantiomer is the predominantly studied form due to its role in protein synthesis and established signaling pathways, the presence and distinct biological activities of the D-enantiomer are of growing interest in neuroscience and drug development. This guide provides a comprehensive technical overview of the racemic nature of this compound, including its synthesis, the differential biological activities of its enantiomers, and the methodologies used for their separation and analysis.

Introduction

O-Phosphoserine, an ester of serine and phosphoric acid, is a key metabolite in all living organisms. It is a central component of the "phosphorylated pathway" for L-serine biosynthesis, starting from the glycolytic intermediate 3-phosphoglycerate.[1][2] The reversible phosphorylation of serine residues on proteins, catalyzed by kinases and phosphatases, is a ubiquitous mechanism for regulating cellular signaling, impacting processes such as cell division, differentiation, and signal transduction.[1]

This compound is the synthetically produced racemic form, containing equal amounts of D-O-Phosphoserine and L-O-Phosphoserine. The stereochemistry of O-Phosphoserine is crucial to its biological function. L-O-Phosphoserine is a known competitive inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine, a co-agonist of the NMDA receptor.[3][4] Furthermore, L-O-Phosphoserine can inhibit phagocytosis by mimicking the phosphatidylserine headgroup, a key "eat-me" signal on apoptotic cells.[5][6] The distinct roles of each enantiomer underscore the importance of understanding their synthesis, separation, and specific biological activities for applications in research and drug development.

Data Presentation

Quantitative Comparison of Biological Activity

Table 1: Inhibition of Serine Racemase by O-Phosphoserine Enantiomers

| Enantiomer | Target Enzyme | Inhibition Constant (Ki) | IC50 |

| L-O-Phosphoserine | Serine Racemase | Data not available | Data not available |

| D-O-Phosphoserine | Serine Racemase | Data not available | Data not available |

Table 2: Inhibition of Phagocytosis by O-Phosphoserine Enantiomers

| Enantiomer | Cellular Process | IC50 |

| L-O-Phosphoserine | Phagocytosis | Data not available |

| D-O-Phosphoserine | Phagocytosis | Data not available |

Experimental Protocols

Synthesis of Racemic this compound

A foundational method for the synthesis of racemic this compound was described by Neuhaus and Korkes in 1958. While the full, detailed protocol from the original publication is not readily accessible, the general approach involves the phosphorylation of serine. Modern solid-phase synthesis techniques are also employed for creating phosphoserine-containing peptides.[7]

General Solid-Phase Synthesis Approach (Conceptual):

-

Resin Preparation: A suitable solid support (resin) is functionalized with a protected serine residue.

-

Phosphorylation: The hydroxyl group of the serine is phosphorylated using a phosphoramidite reagent.

-

Oxidation: The phosphite triester is oxidized to a phosphate triester.

-

Deprotection and Cleavage: The protecting groups are removed, and the phosphoserine is cleaved from the resin.

-

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Resolution of this compound Enantiomers

The separation of the D- and L-enantiomers from the racemic mixture is crucial for studying their individual biological effects. This can be achieved through enzymatic resolution or chiral chromatography.

Experimental Protocol: Enzymatic Resolution of this compound (Conceptual)

This protocol is based on the general principle of using stereospecific enzymes, such as certain phosphatases, to selectively act on one enantiomer.

-

Enzyme Selection: Choose a phosphatase that exhibits high stereoselectivity for either D- or L-O-Phosphoserine.

-

Reaction Setup:

-

Dissolve this compound in a suitable buffer at the optimal pH for the selected enzyme.

-

Add the stereoselective phosphatase to the solution.

-

Incubate the reaction mixture at the optimal temperature for a predetermined time to allow for the selective dephosphorylation of one enantiomer.

-

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme or by adding a specific inhibitor.

-

Separation: The resulting mixture will contain one enantiomer of O-Phosphoserine and the dephosphorylated serine of the other enantiomer. These can be separated using standard chromatographic techniques like ion-exchange chromatography.

-

Analysis: The purity of the separated enantiomers should be confirmed using chiral HPLC.

Experimental Protocol: Chiral HPLC Resolution of this compound

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[8]

-

Column Selection:

-

Mobile Phase Preparation:

-

Prepare a mobile phase suitable for the chosen chiral column. This typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer can be critical for achieving good separation.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase.

-

-

HPLC Analysis:

-

Inject the sample onto the chiral HPLC column.

-

Run the analysis using an isocratic or gradient elution method.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometry).

-

-

Optimization:

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the D- and L-enantiomer peaks.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the racemic nature of this compound.

Conclusion

The racemic nature of this compound presents both a challenge and an opportunity in the fields of biochemistry, pharmacology, and drug development. While the L-enantiomer has well-documented roles in cellular metabolism and signaling, the biological significance of the D-enantiomer is an emerging area of research with potential implications for neurological disorders. The ability to synthesize and, more importantly, resolve the racemic mixture into its constituent enantiomers is paramount for elucidating their distinct physiological and pathological functions. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers aiming to investigate the stereospecific effects of O-Phosphoserine. Further quantitative studies are needed to fully characterize the potency and selectivity of each enantiomer, which will undoubtedly pave the way for the development of novel therapeutic strategies targeting pathways modulated by these critical signaling molecules.

References

- 1. Phosphoserine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aseanjournalofpsychiatry.org [aseanjournalofpsychiatry.org]

- 5. The inhibitor of phagocytosis, O-phospho-L-serine, suppresses Müller glia proliferation and cone cell regeneration in the light-damaged zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibitor of phagocytosis, O-phospho-L-serine, suppresses Müller glia proliferation and cone cell regeneration in the light-damaged zebrafish retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide S-nitrosylates serine racemase, mediating feedback inhibition of d-serine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

The Contrasting Biological Roles of D-Phosphoserine and L-Phosphoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoserine, a key metabolite at the intersection of amino acid and lipid metabolism, exists in two stereoisomeric forms: D-phosphoserine and L-phosphoserine. While structurally similar, these enantiomers exhibit distinct and vital roles within the central nervous system. L-phosphoserine is an essential intermediate in the biosynthesis of L-serine and subsequently D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Emerging evidence also points to a direct neuromodulatory role for L-phosphoserine as a competitive antagonist at the NMDA receptor. In contrast, the biological significance of D-phosphoserine is less defined, primarily considered as a potential precursor for D-serine. This technical guide provides an in-depth comparison of the biological functions of D- and L-phosphoserine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biochemical pathways to facilitate further research and drug development in this area.

Introduction

The stereochemistry of biomolecules is a fundamental determinant of their biological activity. In the case of phosphoserine, the L-enantiomer is the predominantly synthesized and utilized form in mammalian systems. It is a central player in the phosphorylated pathway of L-serine biosynthesis, which is crucial for providing the brain with this essential amino acid, as L-serine itself has limited permeability across the blood-brain barrier. Furthermore, the enzymatic product of L-phosphoserine dephosphorylation, L-serine, is the direct precursor for the synthesis of D-serine, a major gliotransmitter that modulates synaptic plasticity and neuronal function through its action at the glycine-binding site of the NMDA receptor.

Recent studies have also implicated L-phosphoserine itself as a direct modulator of NMDA receptor activity, acting as a competitive antagonist. This dual function as both a metabolic precursor and a direct neuromodulator highlights the complexity of its biological role.

The biological role of D-phosphoserine is less understood. While it can be dephosphorylated to D-serine, evidence for its endogenous presence and specific signaling functions in the brain is scarce. This guide will dissect the available literature to provide a clear comparison of the known biological roles of these two enantiomers.

Comparative Biological Roles

The primary distinction in the biological roles of D- and L-phosphoserine lies in their metabolic prevalence and their direct interactions with cellular machinery.

-

L-Phosphoserine:

-

Metabolic Intermediate: L-phosphoserine is an indispensable intermediate in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.[1][2] This pathway is the primary source of L-serine in the brain.[1]

-

Precursor to D-Serine: Through its conversion to L-serine, L-phosphoserine is the ultimate precursor for the synthesis of the NMDA receptor co-agonist D-serine.[3]

-

NMDA Receptor Antagonist: L-phosphoserine has been shown to act as a competitive antagonist at the NMDA receptor recognition site.[4] This suggests a direct role in modulating glutamatergic neurotransmission.

-

Endogenous Presence: Studies have confirmed the exclusive presence of L-phosphoserine in various regions of the rat brain, with no detectable levels of D-phosphoserine.

-

-

D-Phosphoserine:

-

Potential D-Serine Precursor: D-phosphoserine can be hydrolyzed by phosphoserine phosphatase to produce D-serine.[5][6] This suggests a potential, albeit perhaps minor, pathway for D-serine synthesis.

-

Limited Endogenous Evidence: As mentioned, studies have failed to detect endogenous D-phosphoserine in the brain, questioning its physiological relevance as a significant biological player. Its primary role in research is often as an experimental tool to probe the stereospecificity of enzymes.

-

Quantitative Data

The following tables summarize the key quantitative data comparing the interactions of D- and L-phosphoserine with relevant enzymes and receptors.

Table 1: Michaelis-Menten Constants (Km) for Human Brain Phosphoserine Phosphatase (PSPase)

| Substrate | Km (M) | Source |

| O-phospho-L-serine | 3.6 x 10-5 | [6] |

| O-phospho-D-serine | 1.0 x 10-4 | [6] |

This data indicates that while phosphoserine phosphatase can act on both enantiomers, it has a nearly threefold higher affinity for the naturally occurring L-form.

Table 2: Inhibitory Concentration (IC50) of L-Phosphoserine at the NMDA Receptor

| Assay Conditions | IC50 (µM) | Source |

| [3H]MK-801 binding in the presence of L-glutamate and glycine | 373 - 721 | [4] |

This data establishes L-phosphoserine as a competitive antagonist of the NMDA receptor, with inhibitory concentrations that may be physiologically relevant under certain conditions, such as in Alzheimer's disease where its levels are elevated.

Signaling and Metabolic Pathways

The distinct roles of D- and L-phosphoserine are best understood in the context of their respective metabolic and signaling pathways.

L-Serine Biosynthesis Pathway

L-phosphoserine is a key intermediate in the phosphorylated pathway of L-serine biosynthesis. This pathway is crucial for providing the central nervous system with L-serine, which is then used for protein synthesis, as a precursor for other amino acids like glycine and cysteine, and for the synthesis of D-serine.

Modulation of NMDA Receptor Signaling

L-phosphoserine can directly influence NMDA receptor activity, while D-phosphoserine's influence is indirect, through its potential conversion to D-serine.

Experimental Protocols

Protocol for Phosphoserine Phosphatase (PSP) Activity Assay (Colorimetric)

This protocol is adapted from methods utilizing the malachite green assay to quantify the release of inorganic phosphate from phosphoserine.

Materials:

-

Enzyme source (e.g., purified PSP, brain tissue homogenate)

-

L-phosphoserine and D-phosphoserine substrates

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add 0.01% Tween-20.

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader (620 nm)

Procedure:

-

Prepare Substrate Solutions: Prepare stock solutions of L-phosphoserine and D-phosphoserine (e.g., 10 mM) in Assay Buffer.

-

Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer (e.g., 0 to 50 µM).

-

Enzyme Reaction:

-

In a 96-well plate, add 25 µL of Assay Buffer.

-

Add 10 µL of the enzyme sample (appropriately diluted) to each well.

-

To initiate the reaction, add 15 µL of the substrate solution (to achieve a final concentration in the desired range, e.g., 0.1-1 mM).

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop Reaction and Color Development:

-

Stop the reaction by adding 150 µL of Malachite Green Reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 620 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Determine the amount of phosphate released using the phosphate standard curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

-

Protocol for HPLC Separation of D- and L-Phosphoserine

This protocol is based on pre-column derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) followed by reversed-phase HPLC.

Materials:

-

Sample containing phosphoserine (e.g., brain tissue extract)

-

D- and L-phosphoserine standards

-

Marfey's Reagent

-

1 M NaHCO3

-

2 M HCl

-

Acetone

-

HPLC system with UV detector (340 nm)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.05 M triethylamine phosphate, pH 3.0

-

Mobile Phase B: Acetonitrile

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer and deproteinize (e.g., with perchloric acid).

-

Neutralize the extract and centrifuge to remove precipitate.

-

-

Derivatization:

-

To 50 µL of the sample or standard solution, add 100 µL of 1% (w/v) Marfey's reagent in acetone.

-

Add 20 µL of 1 M NaHCO3.

-

Incubate at 40°C for 1 hour in the dark.

-

Stop the reaction by adding 10 µL of 2 M HCl.

-

-

HPLC Analysis:

-

Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the C18 column.

-

Perform a gradient elution. For example:

-

0-5 min: 10% B

-

5-35 min: 10-50% B (linear gradient)

-

35-40 min: 50% B

-

40-45 min: 10% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min.

-

Detect the derivatives at 340 nm.

-

-

Quantification:

-

Identify the peaks corresponding to the D- and L-phosphoserine derivatives based on the retention times of the standards.

-

Quantify the amounts of D- and L-phosphoserine by comparing the peak areas with those of the standards.

-

Conclusion

The biological roles of D- and L-phosphoserine are distinct and non-interchangeable. L-phosphoserine is a cornerstone of central nervous system metabolism, serving as an essential precursor to L-serine and, consequently, the neuromodulator D-serine. Its newly recognized role as a direct competitive antagonist of the NMDA receptor adds another layer of complexity to its function, suggesting it may act to fine-tune glutamatergic signaling. In stark contrast, D-phosphoserine appears to be, at most, a minor contributor to the D-serine pool, with no significant endogenous presence or independent signaling role identified to date.

For researchers and drug development professionals, this distinction is critical. Targeting the L-serine biosynthesis pathway, for instance, could have profound effects on both D-serine levels and L-phosphoserine-mediated NMDA receptor antagonism. Conversely, the development of stereospecific inhibitors or probes for enzymes that metabolize phosphoserine could help to further elucidate the subtle, yet important, differences in the biological activities of these enantiomers. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for pursuing these and other avenues of investigation into the fascinating and complex world of phosphoserine stereoisomers.

References

- 1. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-phosphoserine, a metabolite elevated in Alzheimer's disease, interacts with specific L-glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of D-serine from L-phosphoserine in brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphoserine phosphatase of human brain: partial purification, characterization, regional distribution, and effect of certain modulators including psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of dl-O-Phosphoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of dl-O-Phosphoserine, a crucial molecule in various biological processes and a valuable building block in pharmaceutical research. While the direct enzymatic synthesis of the racemic mixture presents challenges due to the high stereospecificity of many relevant enzymes, this document outlines a robust two-step chemoenzymatic strategy. This approach involves the chemical synthesis of a racemic precursor followed by enzymatic resolution to yield both D- and L-O-Phosphoserine, which can then be combined to produce the desired this compound.

Introduction to O-Phosphoserine

O-Phosphoserine is a phosphorylated derivative of the amino acid serine. The L-enantiomer, O-Phospho-L-serine, is a key intermediate in the biosynthesis of L-serine and plays a vital role in cellular signaling through protein phosphorylation, a post-translational modification that regulates a vast array of cellular processes.[1] The D-enantiomer, O-Phospho-D-serine, is also of interest for its potential roles in the nervous system and as a component in the design of novel therapeutics. The racemic mixture, this compound, is a useful standard for analytical purposes and a starting material for the synthesis of various compounds where stereochemistry is not critical or where both enantiomers are desired.

Enzymatic Approaches to O-Phosphoserine Synthesis

The enzymatic synthesis of O-Phosphoserine can be approached through several key enzyme classes:

-

Kinases: These enzymes catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate. Serine/threonine kinases specifically phosphorylate the hydroxyl group of serine or threonine residues.[2] While highly efficient, these enzymes are generally stereospecific for L-serine.

-

Phosphatases: In the reverse reaction, phosphatases can catalyze the formation of phosphate esters. For instance, acid phosphatases have been used for phosphorylation reactions, achieving high product concentrations.

-

Phosphoserine Aminotransferases: These enzymes catalyze the reversible transamination of 3-phosphohydroxypyruvate to O-phosphoserine.[3]

-

Amino Acid Racemases: These enzymes can interconvert L- and D-amino acids. A serine racemase could potentially be used to convert O-Phospho-L-serine to its D-enantiomer, thus allowing for the production of a racemic mixture from a single enantiomer.[4]

Given the stereospecificity of most biosynthetic enzymes, a practical approach for obtaining this compound involves a chemoenzymatic method. This guide focuses on a strategy that first involves the non-stereoselective chemical synthesis of a racemic precursor, N-acetyl-dl-serine, followed by enzymatic resolution using stereospecific aminoacylases to obtain both D- and L-serine, which can then be phosphorylated.

Experimental Protocols

Protocol 1: Chemical N-acetylation of dl-Serine

This protocol describes the chemical synthesis of N-acetyl-dl-serine, a key precursor for enzymatic resolution.

Materials:

-

dl-Serine

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution

-

Purified water

-

Reaction vessel with stirring and pH monitoring capabilities

Procedure:

-

Dissolve dl-Serine in purified water in the reaction vessel.

-

While stirring, add sodium hydroxide solution to fully dissolve the serine.

-

Cool the solution to below 30°C.

-

Slowly add acetic anhydride to the solution, maintaining the pH between 9 and 11 by the controlled addition of sodium hydroxide solution.

-

Continue the reaction at <30°C until completion, which can be monitored by a suitable analytical method (e.g., TLC or HPLC).

-

The resulting solution contains N-acetyl-dl-serine and can be used directly in the next enzymatic resolution step.

Protocol 2: Enzymatic Resolution of N-acetyl-dl-serine using D-Aminoacylase

This protocol outlines the stereoselective hydrolysis of N-acetyl-D-serine to produce D-serine.

Materials:

-

N-acetyl-dl-serine solution (from Protocol 1)

-

D-aminoacylase

-

pH adjustment solution (e.g., dilute HCl or NaOH)

-

Incubation vessel with temperature and pH control

Procedure:

-

Adjust the pH of the N-acetyl-dl-serine solution to the optimal range for the D-aminoacylase (typically pH 7.9-8.2).

-

Add the D-aminoacylase to the solution.

-

Incubate the mixture at the optimal temperature for the enzyme (typically 38–39°C) with gentle stirring.

-

Monitor the reaction for the formation of D-serine. The reaction is typically run for 48–72 hours.

-

The resulting mixture will contain D-serine, unreacted N-acetyl-L-serine, and the enzyme.

Protocol 3: Enzymatic Hydrolysis of N-acetyl-L-serine using L-Aminoacylase

This protocol describes the hydrolysis of the remaining N-acetyl-L-serine to produce L-serine.

Materials:

-

Solution containing N-acetyl-L-serine (from the previous step after removal of D-serine)

-

L-aminoacylase

-

pH adjustment solution

Procedure:

-

Adjust the pH of the N-acetyl-L-serine solution to the optimal range for the L-aminoacylase (typically pH 6.9–7.2).

-

Add the L-aminoacylase to the solution.

-

Incubate the mixture at the optimal temperature (38–39°C) with gentle stirring for 48–72 hours.

-

The enzyme will hydrolyze N-acetyl-L-serine to L-Serine.

Protocol 4: Enzymatic Phosphorylation of D- and L-Serine

This protocol describes the phosphorylation of the resolved D- and L-serine enantiomers using a suitable kinase. While many kinases are specific for L-serine, some may exhibit broader specificity or a non-specific serine/threonine kinase could be employed. For the purpose of this guide, a generic protocol is provided.

Materials:

-

Purified D-serine and L-serine

-

A suitable serine kinase (e.g., a non-specific serine/threonine protein kinase)[5][6]

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., HEPES, Tris-HCl) at optimal pH for the kinase

-

Reaction vessel with temperature control

Procedure:

-

Prepare a reaction mixture containing the purified serine enantiomer (D- or L-serine), ATP, and MgCl₂ in the appropriate buffer.

-

Initiate the reaction by adding the serine kinase.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 37°C).

-

Monitor the formation of O-Phosphoserine over time using a suitable analytical method (e.g., HPLC, mass spectrometry).

-

Once the reaction is complete, the O-Phospho-D-serine and O-Phospho-L-serine can be purified.

-

To obtain this compound, combine equimolar amounts of the purified D- and L-enantiomers.

Data Presentation

The following tables summarize typical quantitative data for the key enzymatic steps. Note that specific values can vary depending on the exact enzyme and conditions used.

Table 1: Quantitative Data for Enzymatic Resolution of N-acetyl-dl-serine

| Parameter | D-Aminoacylase | L-Aminoacylase |

| Substrate | N-acetyl-D-serine | N-acetyl-L-serine |

| Optimal pH | 7.9 - 8.2 | 6.9 - 7.2 |

| Optimal Temp. | 38 - 39°C | 38 - 39°C |

| Reaction Time | 48 - 72 hours | 48 - 72 hours |

| Typical Yield | >95% (for D-serine) | >95% (for L-serine) |

Table 2: Quantitative Data for Enzymatic Phosphorylation of Serine

| Parameter | Value |

| Enzyme | Non-specific Serine/Threonine Kinase |

| Substrate | D-Serine or L-Serine |

| Co-substrate | ATP |

| Cofactor | Mg²⁺ |

| Optimal pH | 7.0 - 8.0 |

| Optimal Temp. | 30 - 37°C |

| Typical Yield | Variable (dependent on enzyme and conditions) |

Visualization of Workflows and Pathways

Chemoenzymatic Synthesis of this compound Workflow

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Potential Enzymatic Racemization Pathway

Caption: Proposed enzymatic racemization of O-Phosphoserine.

Conclusion

The enzymatic synthesis of this compound is most effectively achieved through a chemoenzymatic approach that combines the robustness of chemical synthesis for precursor preparation with the high stereoselectivity of enzymatic resolution. This guide provides a foundational framework for researchers and drug development professionals to produce both D- and L-enantiomers of O-Phosphoserine, which can then be combined to form the desired racemic mixture. Further research into kinases with broader substrate specificity or the application of racemases to O-Phosphoserine could pave the way for a more direct and efficient one-pot enzymatic synthesis of this compound in the future.

References

- 1. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine/threonine-specific protein kinase - Wikipedia [en.wikipedia.org]

- 3. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. par-1 Serine/threonine-protein kinase par-1;non-specific serine/threonine protein kinase [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of dl-O-Phosphoserine in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine is a phosphorylated derivative of the amino acid serine, existing as a racemic mixture of its D and L-isomers.[1] It is a crucial intermediate in the biosynthesis of L-serine and plays a significant role in various metabolic pathways.[2][3] In biological systems, the phosphorylation of serine residues in proteins is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[4][5][6][7] Understanding the fundamental physicochemical properties of O-Phosphoserine in solution is therefore critical for researchers in biochemistry, drug development, and materials science, as these properties govern its stability, reactivity, and interactions with biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound in aqueous solutions, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical Properties

The behavior of this compound in solution is dictated by its molecular structure, which contains a carboxyl group, an amino group, and a phosphate group.[8] These functional groups influence its solubility, acidity, and stability.

Acidity Constants (pKa)

This compound is a polyprotic acid with three distinct ionizable groups. The pKa values determine the charge state of the molecule at a given pH, which is fundamental to its interaction with other molecules and its behavior in biological and chemical systems.

| Ionizable Group | pKa Value | Description |

| Carboxyl (-COOH) | ~1.2 - 2.2 | The first dissociation corresponds to the loss of a proton from the carboxylic acid group. |

| Phosphate (-OPO(OH)₂) | ~5.8 | The second dissociation is from one of the hydroxyl groups on the phosphate moiety.[9][10][11] |

| Amino (-NH₃⁺) | ~9.4 - 9.85 | The final dissociation is the loss of a proton from the protonated amino group.[9] |

| Note: Exact pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength. |

Solubility

This compound is a solid crystalline powder that exhibits moderate to high solubility in water.[12] This solubility is attributed to its polar functional groups which can form hydrogen bonds with water molecules.

| Property | Value | Source/Method |

| Water Solubility | 19.9 g/L | ALOGPS (Predicted)[13] |

| Water Solubility | 25 mg/mL (135.08 mM) | GlpBio (Experimental)[14] |

| Water Solubility | 50 mg/mL (hot water) | ChemicalBook (Experimental)[12] |

| Water Solubility | 71 mg/mL | HMP (Experimental, for L-isomer)[13] |

The solubility can be enhanced by heating the solution.[12][14] Stock solutions should be prepared carefully, and for long-term storage, it is recommended to store them in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14][15][16]

Stability in Solution

The stability of this compound is influenced by factors such as pH and temperature. The ester linkage between the serine and the phosphate group is susceptible to hydrolysis, which breaks the molecule down into serine and inorganic phosphate. This reaction is catalyzed by enzymes known as phosphoserine phosphatases in biological systems.[2][17][18]

-

pH-dependence : The rate of hydrolysis is pH-dependent. While specific kinetic data for non-enzymatic hydrolysis in various conditions is sparse in readily available literature, peptide-bound phosphoserine stability is known to be lowest in alkaline conditions.

-

Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, solutions should be stored at low temperatures.[14][15][16]

Experimental Protocols

Accurate determination of physicochemical properties is essential for research and development. The following sections detail standard methodologies for key properties.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa values of amino acids.[19][20][21]

Objective: To determine the acid dissociation constants (pKa) of this compound by monitoring pH changes during titration with a strong base.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution[22]

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution[22]

-

Deionized, boiled water (to remove dissolved CO₂)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 25 mL of a 20 mM solution).[21]

-

Acidification: Place the solution in a beaker with a magnetic stir bar. Use the 0.1 M HCl to titrate the solution to a starting pH below the first pKa (e.g., pH 1.5-2.0).[19][21] This ensures all functional groups are fully protonated.

-

Titration with Base: Begin titrating the acidified solution with the standardized 0.1 M NaOH from the burette. Add the titrant in small, precise increments (e.g., 0.1-0.5 mL).[19]

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[19][20][21] Continue this process until the pH reaches approximately 12.5.[19]

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added (in mL or molar equivalents) to generate a titration curve.

-

The curve will show three distinct buffering regions corresponding to the three pKa values.

-

The pKa is the pH at the midpoint of each buffering region (i.e., where the functional group is 50% titrated).

-

Alternatively, the pKa values can be determined from the pH at the half-equivalence points. The equivalence points are the points of maximum slope on the curve, which can be found using the first or second derivative of the titration curve.

-

Stability Assessment by HPLC

Objective: To quantify the degradation of this compound into serine and phosphate over time under specific conditions (e.g., pH, temperature).

Materials:

-

This compound stock solution

-

Buffers of desired pH values

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

-

Appropriate HPLC column (e.g., reverse-phase C18 or ion-exchange)

-

Mobile phase solvents

-

Incubator or water bath for temperature control

Procedure:

-

Sample Incubation: Prepare several samples of this compound in the desired buffer and at a known initial concentration. Incubate these samples at a constant, controlled temperature.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from a sample. Immediately stop the reaction by flash-freezing or by adding a quenching agent (e.g., strong acid), if necessary.

-

HPLC Analysis:

-

Inject the time-point sample into the HPLC system.

-

Elute the sample through the column using an appropriate mobile phase gradient to separate this compound from its degradation product, serine.

-

Monitor the column effluent with the detector. The retention times for phosphoserine and serine will be distinct.

-

-

Quantification:

-

Create a standard curve by running known concentrations of both this compound and serine through the HPLC.

-

Use the peak areas from the chromatograms of the time-point samples to quantify the concentration of remaining this compound at each time point, using the standard curve for reference.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

From this plot, determine the degradation kinetics (e.g., half-life) of the molecule under the tested conditions.

-

Biological Context: Serine Phosphorylation in Signaling

In eukaryotes, the reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism for controlling protein function.[5][6] This process is mediated by protein kinases, which transfer a phosphate group from ATP to the hydroxyl group of the amino acid, and protein phosphatases, which reverse the process by hydrolysis.[6]

This dynamic interplay acts as a molecular switch, altering a protein's conformation, activity, and interaction with other proteins, thereby propagating signals through complex cellular networks.[4][6] O-Phosphoserine is the product of this kinase activity on serine residues and is central to pathways regulating metabolism, gene expression, and cell division.[4][5][6]

References

- 1. This compound | C3H8NO6P | CID 106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphoserine phosphatase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]

- 4. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 6. Phosphorylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Serine phosphorylation: Significance and symbolism [wisdomlib.org]

- 8. Phosphoserine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of phosphorylation on alpha-helix stability as a function of position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 17885-08-4 [chemicalbook.com]

- 13. P. aeruginosa Metabolome Database: Phosphoserine (PAMDB000113) [pseudomonas.umaryland.edu]

- 14. glpbio.com [glpbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. adooq.com [adooq.com]

- 17. Mechanistic studies of phosphoserine phosphatase, an enzyme related to P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism of phosphoserine. III. Mechanism of O-phosphoserine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 20. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS | Chegg.com [chegg.com]

- 21. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 22. 2.1. Amino acids and potentiometric titration reagents [bio-protocol.org]

dl-O-Phosphoserine as a Competitive Inhibitor of Serine Racemase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serine racemase is a pivotal enzyme in the central nervous system, responsible for the synthesis of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. The modulation of serine racemase activity presents a promising therapeutic avenue for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of dl-O-Phosphoserine as a competitive inhibitor of serine racemase. While specific quantitative kinetic data for this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on its inhibitory action, details relevant experimental protocols for inhibitor characterization, and contextualizes its potential within the broader landscape of serine racemase inhibitors.

Introduction: The Role of Serine Racemase and D-Serine in Neuromodulation